The Tripeptide Ala-Gly-Leu: A Technical Guide to its Discovery and Natural Occurrence
The Tripeptide Ala-Gly-Leu: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a simple yet significant molecule with known occurrences in biological systems. While not as extensively studied as some other peptides, its presence as a metabolic product and as a constituent of larger bioactive compounds warrants a detailed examination of its discovery and natural distribution. This technical guide provides a comprehensive overview of Ala-Gly-Leu, including its physicochemical properties, methods for its synthesis and identification, and its known natural sources. The information is presented to be a valuable resource for researchers in peptide chemistry, metabolomics, and drug development.
Physicochemical Properties of Ala-Gly-Leu
A summary of the key physicochemical properties of the tripeptide Ala-Gly-Leu is presented in Table 1. This data is essential for its detection, purification, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃O₄ | PubChem |
| Molecular Weight | 259.30 g/mol | PubChem[1] |
| Monoisotopic Mass | 259.15320616 Da | PubChem[1] |
| CAS Number | 92116-80-8 | PubChem[1] |
| Topological Polar Surface Area | 122 Ų | PubChem[1] |
| XLogP3 | -2.9 | PubChem[1] |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid | PubChem[1] |
Discovery and Initial Characterization
While a singular "discovery" paper for the tripeptide Ala-Gly-Leu is not readily identifiable in the historical scientific literature, its existence was likely first established through two main routes: chemical synthesis and the degradation of larger peptides. Simple tripeptides were among the early targets for the development of peptide synthesis methodologies. The definitive characterization and proof of structure for a novel peptide like Ala-Gly-Leu would have relied on a combination of chemical synthesis and analytical techniques to confirm its amino acid sequence.
Below are representative experimental protocols for the chemical synthesis and sequence verification of Ala-Gly-Leu, based on established methodologies that would have been employed for its initial characterization.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ala-Gly-Leu
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, provides an efficient method for the chemical synthesis of peptides.[2] The following is a representative protocol for the manual synthesis of Ala-Gly-Leu using the widely adopted Fmoc/tBu strategy.[3]
Materials:
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Fmoc-Leu-Wang resin
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Fmoc-Gly-OH
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Fmoc-Ala-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
Procedure:
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Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
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Drain the solution.
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Repeat the piperidine treatment for an additional 15 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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Amino Acid Coupling (Glycine):
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In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 2 hours at room temperature.
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Perform a Kaiser test to confirm the completion of the coupling reaction.
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Wash the resin with DMF (5 times) and DCM (3 times).
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Fmoc Deprotection: Repeat step 2.
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Amino Acid Coupling (Alanine):
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In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 2 hours at room temperature.
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Perform a Kaiser test.
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Wash the resin with DMF (5 times) and DCM (3 times).
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-
Final Fmoc Deprotection: Repeat step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the crude Ala-Gly-Leu peptide under vacuum.
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Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR spectroscopy.
